- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

916602-09-0 structure

商品名:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

CAS番号:916602-09-0

MF:C9H11ClFNO2

メガワット:219.640545129776

MDL:MFCD12910960

CID:2625021

PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)

- Methyl L-2-(4-fluorophenyl)glycinate HCl

- DTXSID00725443

- MFCD12910960

- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE

- SCHEMBL1432766

- 916602-09-0

- CS-0139585

- A915421

- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-

- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride

- AS-38094

- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride

- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride

- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride

- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride

- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride

- AKOS027321259

- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

-

- MDL: MFCD12910960

- インチ: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1

- InChIKey: JLGSKYIBZLQSFR-QRPNPIFTSA-N

- ほほえんだ: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 219.0462344g/mol

- どういたいしつりょう: 219.0462344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 色と性状: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64180-5/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 5g |

$173 | 2023-09-16 | |

| AstaTech | 64180-25/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 25g |

$477 | 2023-09-16 | |

| AstaTech | 64180-1/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 1g |

$53 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |

Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |

916602-09-0 | 97% | 1g |

¥909.0 | 2024-07-19 | |

| Advanced ChemBlocks | M22709-1G |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 1G |

$155 | 2023-09-15 | |

| 1PlusChem | 1P00IHAG-1g |

Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |

916602-09-0 | 98% | 1g |

$39.00 | 2025-03-01 | |

| A2B Chem LLC | AI61416-10g |

Methyl L-2-(4-fluorophenyl)glycinate HCl |

916602-09-0 | 98% | 10g |

$282.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 250mg |

¥274.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 10g |

¥3951.00 | 2024-04-25 | |

| abcr | AB307373-1g |

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |

916602-09-0 | 97% | 1g |

€141.50 | 2024-04-16 |

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 16 h, rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux

リファレンス

- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

リファレンス

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

リファレンス

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

リファレンス

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

リファレンス

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

リファレンス

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C

リファレンス

- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

リファレンス

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

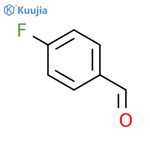

- 4-Fluorobenzaldehyde

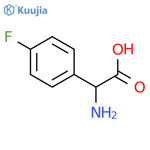

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid

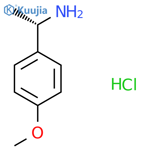

- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride

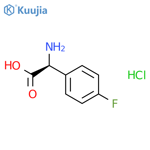

- L-P-Fluorophenylglycine Hydrochloride

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) 関連製品

- 313403-95-1(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide)

- 693807-44-2(N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide)

- 50685-26-2(4-(Cyanomethyl)benzoic acid)

- 84657-23-8(2-chloro-4-methoxy-5-methylbenzaldehyde)

- 37530-82-8(5-Fluoroindan)

- 2680860-46-0(tert-butyl N-{4'-bromo-2-methyl-1,1'-biphenyl-4-yl}carbamate)

- 2138228-32-5(N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide)

- 1806927-88-7(Ethyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate)

- 1480040-76-3(Ethyl 4-(2-amino-3-phenylpropanamido)butanoate)

- 2228201-66-7(5-2-(methylsulfanyl)phenyl-1,2-oxazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

清らかである:99%

はかる:5g

価格 ($):155.0